molecular formula C7H12F3N B13068017 3-Methyl-3-(trifluoromethyl)piperidine

3-Methyl-3-(trifluoromethyl)piperidine

Cat. No.: B13068017
M. Wt: 167.17 g/mol
InChI Key: QXXGUHJGQNGOJJ-UHFFFAOYSA-N
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Description

3-Methyl-3-(trifluoromethyl)piperidine is an organic compound characterized by a piperidine ring substituted with a methyl group and a trifluoromethyl group. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group imparts distinct physicochemical properties, making the compound valuable in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(trifluoromethyl)piperidine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the radical trifluoromethylation of piperidine derivatives. This process can be catalyzed by various reagents, including trifluoromethyl iodide and metal catalysts such as copper or silver . The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine compounds with various functional groups.

Scientific Research Applications

3-Methyl-3-(trifluoromethyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(trifluoromethyl)piperidine is influenced by its ability to interact with various molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate biological membranes and interact with target proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-3-(trifluoromethyl)piperidine is unique due to the combination of the piperidine ring with both a methyl and a trifluoromethyl group. This combination imparts distinct physicochemical properties, making it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

3-methyl-3-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H12F3N/c1-6(7(8,9)10)3-2-4-11-5-6/h11H,2-5H2,1H3

InChI Key

QXXGUHJGQNGOJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C(F)(F)F

Origin of Product

United States

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